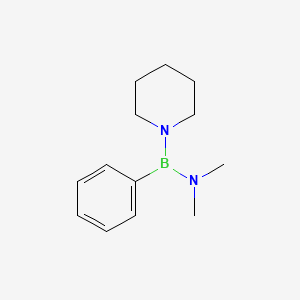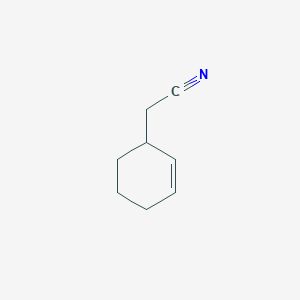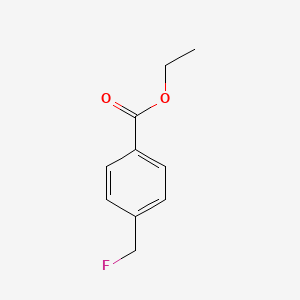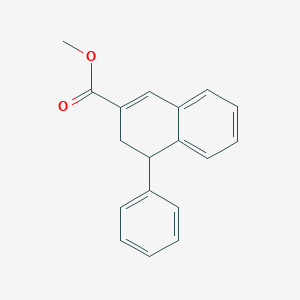
4,5-Diphenyl-1,3-thiazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diphenyl-1,3-thiazolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-1,3-thiazolidine-2-thione typically involves the reaction of diphenylamine with carbon disulfide and an alkylating agent under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiazolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Diphenyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid and halogens are employed under acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic derivatives .
Aplicaciones Científicas De Investigación
4,5-Diphenyl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: Research has shown potential anticancer and anti-inflammatory activities, leading to its investigation as a therapeutic agent.
Industry: It is used in the production of dyes, rubber accelerators, and corrosion inhibitors
Mecanismo De Acción
The biological activity of 4,5-Diphenyl-1,3-thiazolidine-2-thione is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as xanthine oxidase, which is involved in the production of uric acid. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with the enzyme’s active site. Additionally, the compound can scavenge reactive oxygen species, providing antioxidant effects .
Comparación Con Compuestos Similares
Thiazolidine-2-thione: Shares a similar core structure but lacks the diphenyl substitution.
Thiazolidine-2,4-dione: Contains an additional carbonyl group, leading to different reactivity and applications.
1,3-Thiazolidine-4-one: Another derivative with distinct biological activities.
Uniqueness: 4,5-Diphenyl-1,3-thiazolidine-2-thione stands out due to its unique diphenyl substitution, which enhances its stability and biological activity. This structural feature allows for more diverse applications compared to its analogs .
Propiedades
Número CAS |
81731-78-4 |
|---|---|
Fórmula molecular |
C15H13NS2 |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
4,5-diphenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C15H13NS2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17) |
Clave InChI |
LVXRKPDOAQFRSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(SC(=S)N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)





![1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene)](/img/structure/B14412455.png)


![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide](/img/structure/B14412473.png)
